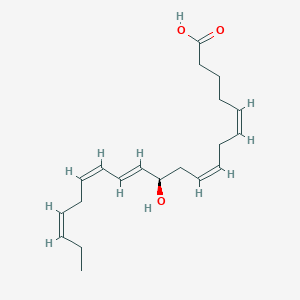
11(R)-Hepe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11®-Hydroxy-eicosapentaenoic acid, commonly known as 11®-Hepe, is a specialized pro-resolving lipid mediator derived from eicosapentaenoic acid. It plays a significant role in the resolution of inflammation and has been studied for its potential therapeutic applications in various inflammatory diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11®-Hydroxy-eicosapentaenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid using lipoxygenases. The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the enzymatic activity. The process can be optimized by controlling the temperature, pH, and substrate concentration to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of 11®-Hydroxy-eicosapentaenoic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of eicosapentaenoic acid. These microorganisms can be cultured in large-scale bioreactors under controlled conditions to produce significant quantities of the compound.
化学反応の分析
Types of Reactions
11®-Hydroxy-eicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other hydroxylated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of 11®-Hydroxy-eicosapentaenoic acid, which may have distinct biological activities.
科学的研究の応用
11®-Hydroxy-eicosapentaenoic acid has been extensively studied for its role in resolving inflammation. Its applications span across multiple fields:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: It plays a crucial role in cellular signaling and the resolution of inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases such as arthritis and cardiovascular diseases.
Industry: It is used in the development of anti-inflammatory drugs and supplements.
作用機序
11®-Hydroxy-eicosapentaenoic acid exerts its effects by interacting with specific receptors on the surface of immune cells. It activates signaling pathways that promote the resolution of inflammation, including the inhibition of pro-inflammatory cytokine production and the enhancement of phagocytosis of apoptotic cells. The molecular targets include G-protein coupled receptors and nuclear receptors that regulate gene expression involved in inflammation resolution.
類似化合物との比較
11®-Hydroxy-eicosapentaenoic acid is unique among hydroxylated eicosapentaenoic acid derivatives due to its specific stereochemistry and biological activity. Similar compounds include:
12(S)-Hydroxy-eicosapentaenoic acid: Another hydroxylated derivative with different stereochemistry and biological effects.
15(S)-Hydroxy-eicosapentaenoic acid: Known for its anti-inflammatory properties but with distinct molecular targets.
5(S)-Hydroxy-eicosapentaenoic acid: Involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
These compounds share structural similarities but differ in their biological activities and mechanisms of action, highlighting the unique properties of 11®-Hydroxy-eicosapentaenoic acid in inflammation resolution.
特性
IUPAC Name |
(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHSDHMEMMYIR-DJWFCICMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | 11R-HEPE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
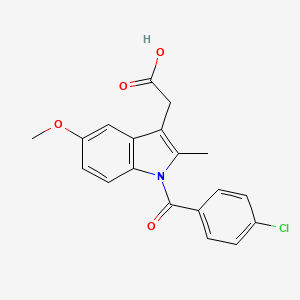
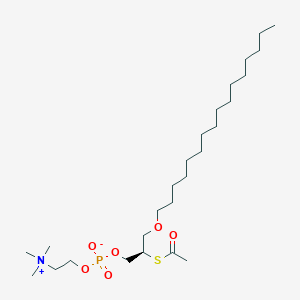

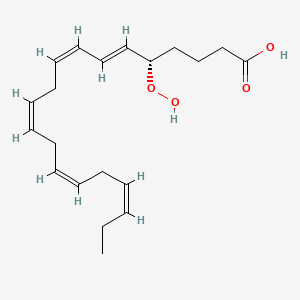

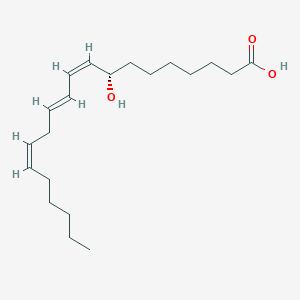
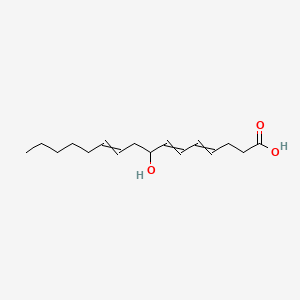

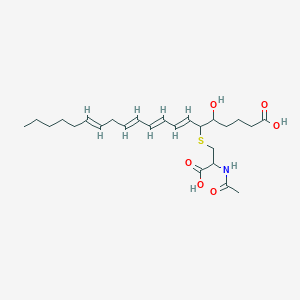
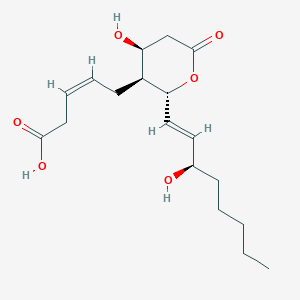
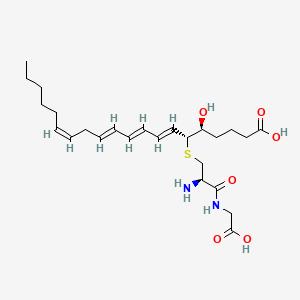
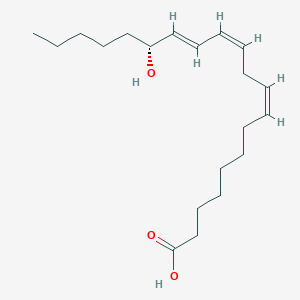
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
